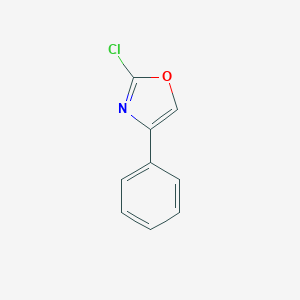
2-Chloro-4-phenyloxazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-phenyloxazole often involves multi-step reactions, incorporating techniques like cyclization, bromination, substitution, and chlorination. For instance, a related compound, 2-Chloro-6-chloromethylbenzothiazole, was synthesized via a five-step reaction process including cyclization and chlorization (Zheng-hong, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds in the oxazole family typically involves techniques like NMR, IR, mass spectrometry, and X-ray crystallography. For example, the structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole was elucidated using these methods, revealing a V-shaped molecule stabilized by van der Waals interactions (Kayalvizhi et al., 2011).
Chemical Reactions and Properties
2-Chloro-4-phenyloxazole and related compounds participate in various chemical reactions due to their functional groups. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent in the transformation of pyrazolines to pyrazoles (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structures. For instance, the crystal cohesion in certain oxazole derivatives can be attributed to slip-stacked π-π interactions, which are a result of the coplanarity of the organic framework (Baltzer et al., 1996).
Chemical Properties Analysis
The chemical properties of oxazole derivatives like 2-Chloro-4-phenyloxazole are often studied using various spectroscopic methods. For example, the chromogenic properties of 2-(2-carbomethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole were analyzed, revealing solvatochromism and photochromism, indicative of the compound's responsive nature to different environmental conditions (Vetrova et al., 2020).
Scientific Research Applications
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .
Oxazole derivatives, including 2-Chloro-4-phenyloxazole, have been found to have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some potential applications:
-
Antimicrobial Activity Oxazole derivatives have been found to exhibit antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the development of new antimicrobial drugs .
-
Anticancer Activity Some oxazole derivatives have shown anticancer properties . They can inhibit the growth of cancer cells, which could make them valuable in the development of new cancer treatments .
-
Antitubercular Activity Oxazole derivatives have also been found to have antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
-
Anti-Inflammatory Activity Oxazole derivatives can exhibit anti-inflammatory activity . They can reduce inflammation, which could make them useful in the treatment of various inflammatory diseases .
-
Antidiabetic Activity Some oxazole derivatives have been found to have antidiabetic properties . They can help regulate blood sugar levels, which could make them valuable in the treatment of diabetes .
-
Antiobesity Activity Oxazole derivatives can also exhibit antiobesity activity . They can help regulate body weight, which could make them useful in the treatment of obesity .
-
Insecticidal Activity A series of novel pyrimidinamine derivatives containing phenyloxazole moiety were designed and synthesized . The bioassay results displayed that some compounds exhibited remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus . Especially, one compound showed potent activity against A. fabae, superior to that of the commercial insecticide, imidacloprid .
-
COX-2 Inhibitor Cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators, could be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) . In recent years, selective COX-2 inhibitors with a lower incidence of adverse effects attained an important position in medicinal chemistry . A new series of compounds were designed, synthesized, and evaluated . Among these compounds, one exhibited the highest potency and selectivity against COX-2 enzyme .
Safety And Hazards
The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Future Directions
While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that 2-Chloro-4-phenyloxazole could potentially be explored further in various fields, including medicinal chemistry.
properties
IUPAC Name |
2-chloro-4-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJXYIRGYIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenyloxazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

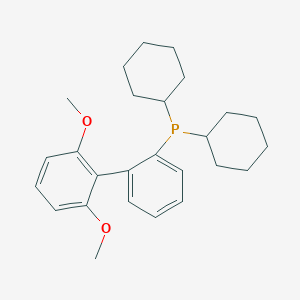
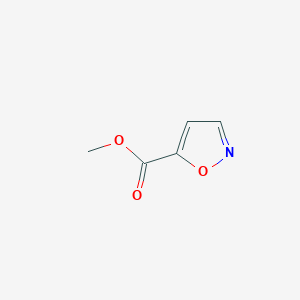
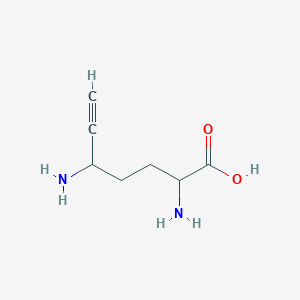
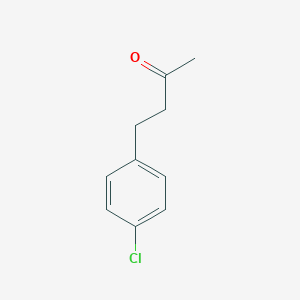
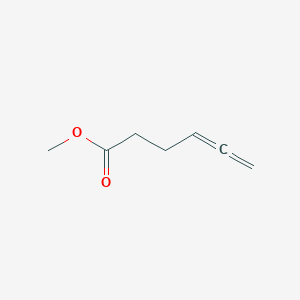
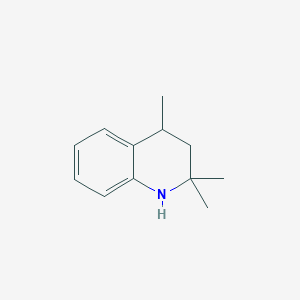
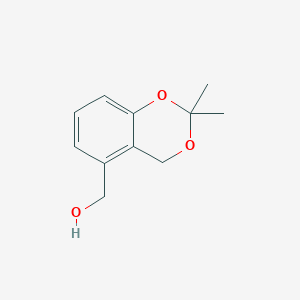
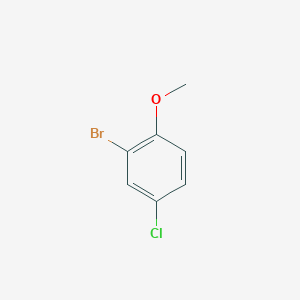
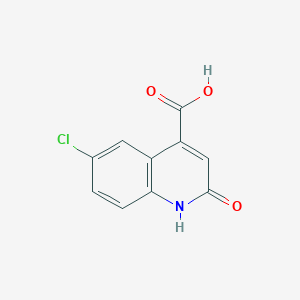
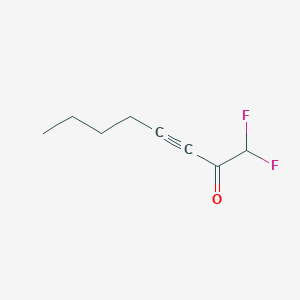
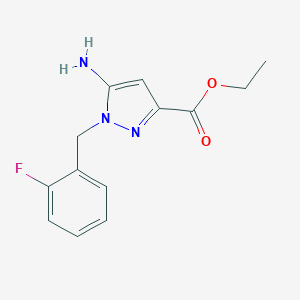
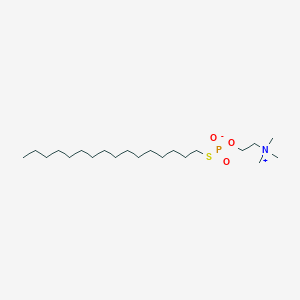

![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)